2-(4,5-dimethoxy-2-nitrophenyl)-4-hydroxy-7,7-dimethyl-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile
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Overview
Description
2-(4,5-Dimethoxy-2-nitrophenyl)-4-hydroxy-7,7-dimethyl-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, nitro, hydroxy, and cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dimethoxy-2-nitrophenyl)-4-hydroxy-7,7-dimethyl-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile typically involves multiple steps starting from commercially available precursors. One common route involves the nitration of 4,5-dimethoxybenzaldehyde to form 4,5-dimethoxy-2-nitrobenzaldehyde, followed by a series of condensation and cyclization reactions to introduce the naphthalene and cyano groups .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dimethoxy-2-nitrophenyl)-4-hydroxy-7,7-dimethyl-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the nitro group would yield an amine .
Scientific Research Applications
2-(4,5-Dimethoxy-2-nitrophenyl)-4-hydroxy-7,7-dimethyl-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which 2-(4,5-dimethoxy-2-nitrophenyl)-4-hydroxy-7,7-dimethyl-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity through binding or chemical modification. The molecular targets and pathways involved would vary based on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
1-(4,5-Dimethoxy-2-nitrophenyl)ethanol: Similar in structure but lacks the naphthalene and cyano groups.
4,5-Dimethoxy-2-nitrobenzyl bromide: Contains the same aromatic core but different functional groups.
4,5-Dimethoxy-2-nitrophenylacetic acid: Similar aromatic structure with different substituents.
Uniqueness
The uniqueness of 2-(4,5-dimethoxy-2-nitrophenyl)-4-hydroxy-7,7-dimethyl-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications. Its structure allows for multiple points of modification, making it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
2-(4,5-dimethoxy-2-nitrophenyl)-4-hydroxy-7,7-dimethyl-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6/c1-21(2)8-14-20(17(27)9-21)16(26)6-13(22(14,10-23)11-24)12-5-18(30-3)19(31-4)7-15(12)25(28)29/h5,7-8,13,26H,6,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMUVBOUZBLNPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(CC(C(C2=C1)(C#N)C#N)C3=CC(=C(C=C3[N+](=O)[O-])OC)OC)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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